B1580085 L-HISTIDINE:HCL:H2O (ALPHA-15N+)

L-HISTIDINE:HCL:H2O (ALPHA-15N+)

Cat. No.: B1580085
M. Wt: 210.62
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidine hydrochloride monohydrate (α-¹⁵N+) is a stable isotope-labeled derivative of the essential amino acid L-histidine. Its molecular formula is C₆H₉¹⁵N₃O₂·HCl·H₂O, with a molecular weight of 212.61 g/mol (or 210.62 g/mol depending on hydration state) . The compound is specifically enriched with ¹⁵N at the alpha nitrogen position (the amino group adjacent to the carboxyl group), achieving ≥98% isotopic purity . This labeling enables precise tracking in nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and mass spectrometry (MS)-based applications .

Properties

Molecular Weight

210.62

Purity

98%

Origin of Product

United States

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

L-Histidine·HCl·H₂O (α-¹⁵N+) is extensively used in NMR investigations to study the structure, dynamics, and binding interactions of biological macromolecules. The incorporation of the nitrogen-15 isotope allows for enhanced sensitivity and resolution in NMR experiments, making it a valuable tool for structural biology .

Metabolomics

In metabolomics, L-Histidine·HCl·H₂O (α-¹⁵N+) serves as a tracer to investigate metabolic pathways and changes in metabolic profiles under different physiological conditions. For instance, a study demonstrated that histidine supplementation significantly altered serum and urine metabolic signatures in obese women with metabolic syndrome, highlighting its role in metabolic regulation .

Proteomics

The compound is utilized as a standard in mass spectrometry-based proteomics studies. Its labeled form helps in quantifying protein expression levels and understanding post-translational modifications. For example, histidine residues are critical for the binding of metal ions in proteins, influencing their structural stability and function .

Animal Nutrition

L-Histidine·HCl·H₂O (α-¹⁵N+) is also applied as a nutritional additive in animal feed. It has been shown to improve growth performance and feed conversion efficiency in livestock by enhancing amino acid profiles in diets . Studies indicate that dietary histidine impacts plasma levels and muscle composition, which are essential for animal health and productivity.

Case Study 1: Metabolic Response to Histidine Supplementation

A clinical trial involving obese women assessed the metabolic impact of histidine supplementation over 12 weeks. The results indicated significant changes in amino acid profiles and lipid metabolism, suggesting that histidine plays a role in energy homeostasis and metabolic regulation .

Case Study 2: NMR Studies on Protein Dynamics

Research utilizing L-Histidine·HCl·H₂O (α-¹⁵N+) focused on understanding the dynamics of prion proteins through NMR spectroscopy. The incorporation of nitrogen-15 provided insights into the copper-binding properties of these proteins, which are crucial for their biological functions .

Case Study 3: Nutritional Additive Efficacy

A study on the use of L-Histidine·HCl·H₂O (α-¹⁵N+) as an additive in fish feed demonstrated its positive effects on growth rates and nutrient absorption. The findings supported its application as a functional ingredient to enhance the nutritional quality of aquaculture diets .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Fully water-soluble, with a pH of 3–4 in aqueous solution .
  • Stability : Stable under recommended storage conditions (room temperature, dry, and protected from light) .
  • Safety: Classified as non-hazardous under EU regulations, though endotoxin exposure during handling requires precautions .
Isotope-Labeled L-Histidine Derivatives

Table 1 compares L-HISTIDINE:HCL:H2O (ALPHA-15N+) with other labeled histidine analogs:

Compound Isotopic Labeling Molecular Weight Purity Primary Applications References
L-Histidine:HCl:H₂O (α-¹⁵N+) Alpha nitrogen (¹⁵N) 210.62–212.61 g/mol ≥98% NMR studies (amino-group dynamics), metabolic tracing
L-Histidine:HCl:H₂O (¹⁵N₃) Three nitrogen atoms (¹⁵N) 212.61 g/mol 97–99% Comprehensive nitrogen flux analysis, protein folding studies
L-Histidine:HCl:H₂O (RING-¹⁵N₂) Imidazole ring nitrogens (¹⁵N) 212.61 g/mol ≥98% Investigating histidine's role in enzyme active sites (e.g., catalytic proton transfer)
L-Histidine:HCl:H₂O (D₅, ¹⁵N₃) Deuterated (D₅) + ¹⁵N₃ 217.67 g/mol 97–99% Combined NMR/MS studies requiring deuteration and nitrogen labeling

Key Differences :

  • α-¹⁵N+ vs. ¹⁵N₃: The α-¹⁵N+ variant isolates the amino group's behavior, whereas ¹⁵N₃ provides broader nitrogen tracking, useful for holistic metabolic studies .
  • α-¹⁵N+ vs. RING-¹⁵N₂: The latter focuses on the imidazole ring, critical for pH buffering and metal-binding studies, unlike the amino-group-specific α-¹⁵N+ .
Comparison with Other Isotope-Labeled Amino Acids
  • L-ARGININE:HCl (α-¹⁵N+) (M.W. 211.66 g/mol): Used in peptide synthesis and immune response studies (e.g., T-cell activation). Unlike histidine, arginine’s guanidino group dominates its isotopic applications .
  • DL-LYSINE:HCl:H₂O (α-¹⁵N) (M.W. 205.68 g/mol): Employed in plant and bacterial metabolism studies. Lysine’s ε-amino group labeling contrasts with histidine’s α-¹⁵N focus .
Physicochemical and Functional Contrasts
  • Solubility : All labeled histidine derivatives share high water solubility, but deuterated forms (e.g., D₅) may exhibit slight solubility differences due to isotopic effects .
  • Thermal Stability : α-¹⁵N+ and ¹⁵N₃ show similar stability, while ring-labeled variants may degrade faster under acidic conditions due to imidazole reactivity .
  • NMR Utility : α-¹⁵N+ enhances resolution in proton-detected 3D NMR (e.g., Fig. 4 in ), whereas ¹⁵N₃ is better suited for ¹⁵N-¹³C correlation experiments .
NMR Spectroscopy
  • Ultrafast MAS Studies : α-¹⁵N+ enabled selective detection of H5, H8, and H9 protons in L-histidine:HCl:H₂O under 60 kHz MAS, revealing intramolecular magnetization exchange rates (Fig. 5b in ).
  • 3D RFDR-HSQC : This technique resolved ¹H-¹³C-¹H correlations in α-¹⁵N+ samples, critical for mapping protein-ligand interactions .

Preparation Methods

Isotopic Labeling Approaches

  • Biosynthetic Incorporation:
    Microbial fermentation or enzymatic synthesis using ^15N-labeled nitrogen sources (e.g., ^15NH4Cl) to incorporate the isotope into histidine during biosynthesis. This approach ensures site-specific labeling at the alpha nitrogen with high isotopic enrichment.

  • Chemical Synthesis:
    Chemical routes involve the synthesis of histidine derivatives with ^15N-labeled starting materials, followed by hydrochloride salt formation and crystallization of the hydrate form.

Detailed Resin-Based Purification Method (From Proteolysis Hydrolysate)

A highly detailed and industrially relevant preparation method involves isolating L-Histidine from protein hydrolysates through ion exchange resins, neutralization, decolorization, and crystallization. This method is particularly significant for producing high-purity L-Histidine·HCl·H₂O, including isotopically labeled versions.

Process Steps

Step Description Details
A Protein Hydrolysis and Precipitation Hydrolyze protein sources (e.g., pig hair, blood) with acid; precipitate L-Cystine and L-Tyrosine by isoelectric point adjustment; recover mother liquor containing L-Histidine.
B Strong Acidic Cation Exchange Pass mother liquor through a strong acidic ion exchange resin to adsorb amino acids; monitor effluent for L-Histidine breakthrough using Pauly reagent.
C Ammonia Wash and Elution Wash resin with weak ammoniacal solution (0.1–1.0%) to elute L-Histidine; collect eluate until pH reaches ~11.
D Secondary Ion Exchange Reapply eluate to acidic resin for further purification; elute again with ammoniacal solution to concentrate L-Histidine.
E Neutralization and Decolorization Neutralize eluate to pH 3.0–6.0 with hydrochloric acid; add activated carbon and heat (~90°C for 30 minutes) to remove color impurities.
F Anion Exchange and Crystallization Pass filtrate through strongly basic anion exchange resin; collect effluent; concentrate and crystallize L-Histidine·HCl·H₂O; dry crystals.

Key Parameters and Yields

Parameter Value/Range Notes
Hydrolyzate volume (example) 10 m³ Pig hair or other protein source
Ammonia concentration for wash 0.1% to 1.0% Controls elution strength
Neutralization pH 3.0 to 6.0 Optimizes crystallization conditions
Decolorization temperature 90°C For 30 minutes with activated carbon
Product purity 99.8% to 101.5% Meets/exceeds AJI97 standard
Optical rotation [α]D20 +12.1° to +12.8° Confirms L-Histidine stereochemistry
Product yield ~1.2 kg/m³ hydrolysate High industrial yield

Research Findings and Advantages of Resin-Based Method

  • High Purity and Optical Activity: The product exhibits optical rotation values consistent with pure L-Histidine hydrochloride monohydrate, confirming stereochemical integrity and high purity (99.8–101.5%) suitable for pharmaceutical use.
  • Cost-Effectiveness: The method uses inexpensive raw materials (protein hydrolysates) and avoids costly fermentation or genetic engineering steps, reducing production costs.
  • Sustainability: Utilizes waste protein hydrolysates, reducing environmental burden and improving resource utilization.
  • Scalability: The resin-based process is amenable to large-scale industrial production with controlled parameters ensuring reproducibility.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Biosynthetic Fermentation with ^15N sources Microbial growth in ^15N-ammonium media to incorporate isotope High isotopic purity; site-specific labeling Requires specialized fermentation facilities; longer production time
Chemical Synthesis from ^15N Precursors Chemical assembly of histidine with ^15N-labeled building blocks Precise labeling; controlled reaction conditions Complex synthesis steps; costly labeled precursors
Resin-Based Purification from Protein Hydrolysate Ion exchange chromatography, neutralization, decolorization, and crystallization Cost-effective; high purity; scalable Requires access to large protein hydrolysate volumes; multi-step process

Q & A

Q. What are the implications of isotopic labeling position (alpha-¹⁵N vs. ring-¹⁵N) on NMR data interpretation?

  • Methodological Answer : Alpha-¹⁵N labeling simplifies ¹H-¹⁵N HSQC spectra by isolating imidazole ring protons, whereas ring-¹⁵N labels complicate assignments due to J-coupling with adjacent carbons. Compare data with unlabeled analogs (CAS 5934-29-2) and use ¹³C-¹⁵N TEDOR to resolve ambiguities .

Tables for Key Data

Parameter Value/Technique Reference
Isotopic Purity>98% (¹⁵N)
Optimal MAS Frequency60 kHz
¹H-¹³C Correlation MethodDANTE excitation + fp-RFDR mixing
Storage ConditionsRoom temperature, desiccated, airtight
Cell Culture Concentration42 mg/L (MEM media)

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